Tezacitabine

Description

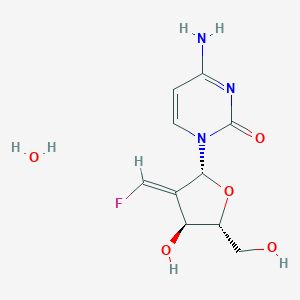

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/b5-3+/t6-,8+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFXZLZWLOBBLO-ASKVSEFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2/C(=C/F)/[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156446 | |

| Record name | Tezacitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130306-02-4, 171176-43-5 | |

| Record name | Tezacitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130306-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tezacitabine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130306024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tezacitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06433 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tezacitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEZACITABINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7607Y95N9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tezacitabine's Double-Edged Sword: A Technical Deep Dive into its DNA Synthesis Inhibition

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanism of Tezacitabine in DNA Synthesis

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer activity of this compound, a deoxycytidine analogue. By elucidating its dual action on DNA synthesis, this document serves as a critical resource for professionals engaged in oncology research and drug development.

Introduction: The Clinical Landscape of a Potent Antimetabolite

This compound ((E)-2'-deoxy-2'-(fluoromethylene)cytidine, FMdC) is a nucleoside analogue that has demonstrated significant cytostatic and cytotoxic effects against various cancer cell lines.[1] Its development, although met with challenges in clinical trials, has provided valuable insights into the design of antimetabolite-based cancer therapies. Understanding the intricacies of its mechanism of action is paramount for the future development of this class of drugs.

The Dual-Pronged Attack on DNA Replication

This compound's efficacy stems from its ability to disrupt DNA synthesis through a coordinated, two-pronged assault on key cellular processes. This dual mechanism involves the inhibition of a critical enzyme for DNA precursor synthesis and the direct termination of DNA chain elongation.

Intracellular Activation: The Prerequisite for Potency

Like many nucleoside analogues, this compound is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects. Upon cellular uptake, it is sequentially phosphorylated by deoxycytidine kinase and other cellular kinases to its active diphosphate (FMdCDP) and triphosphate (FMdCTP) forms.[2] This activation is a crucial determinant of its therapeutic window and efficacy.

Caption: Intracellular phosphorylation cascade of this compound.

Crippling the Supply Line: Inhibition of Ribonucleotide Reductase

The diphosphate metabolite, FMdCDP, acts as a potent and irreversible inhibitor of ribonucleotide reductase (RR).[3] This enzyme is the lynchpin in the de novo synthesis of deoxyribonucleotides (dNTPs), the essential building blocks for DNA replication and repair. By inhibiting RR, this compound effectively depletes the intracellular pool of dNTPs. This action not only halts DNA synthesis due to a lack of precursors but also potentiates the second arm of this compound's attack by reducing the competition for its triphosphate form.

Caption: Inhibition of Ribonucleotide Reductase by this compound Diphosphate.

The Final Blow: DNA Chain Termination

The triphosphate metabolite, FMdCTP, serves as a fraudulent substrate for DNA polymerases, particularly DNA polymerase α, and is incorporated into the growing DNA strand in place of the natural deoxycytidine triphosphate (dCTP).[2] Following its incorporation, the unique structure of this compound leads to the termination of DNA chain elongation. Evidence suggests a "masked chain termination" mechanism, similar to that of gemcitabine, where one additional nucleotide is incorporated after the this compound analogue before the polymerase machinery grinds to a halt.[1][4] This penultimate positioning of the drug makes it difficult for the cell's proofreading exonucleases to recognize and excise the fraudulent nucleotide, leading to an irreversible termination of DNA synthesis.[4] This ultimately triggers apoptotic cell death.[1]

Caption: DNA chain termination by this compound Triphosphate.

Impact on the Cell Cycle: A G1/S Phase Blockade

The disruption of DNA synthesis by this compound leads to a halt in the cell cycle, primarily at the G1 and S phases. While the precise signaling pathways are still under investigation, the G1/S checkpoint is critically regulated by the activity of cyclin-dependent kinases (CDKs), particularly CDK2, and their association with cyclins E and A. The depletion of dNTPs and the direct blockage of DNA replication forks by incorporated this compound are potent signals of cellular distress that activate checkpoint pathways. These pathways ultimately converge on the inhibition of CDK activity, preventing the cell from progressing into the S phase and completing DNA replication.

Caption: this compound-induced G1/S cell cycle arrest pathway.

Quantitative Analysis of this compound's Activity

The potency of this compound and its metabolites has been quantified in various in vitro studies. These values are essential for understanding the drug's therapeutic potential and for guiding the design of future analogues.

| Compound | Target | Assay System | Potency (IC50) |

| This compound | Cell Proliferation | HeLa S3 cells | 30-50 nM |

Methodologies for Key Experiments

The elucidation of this compound's mechanism of action relies on a suite of specialized biochemical and cell-based assays. The following sections provide an overview of the methodologies for the key experiments cited.

Ribonucleotide Reductase Inhibition Assay

Objective: To determine the inhibitory effect of this compound diphosphate (FMdCDP) on the activity of ribonucleotide reductase.

Principle: The assay measures the conversion of a radiolabeled ribonucleoside diphosphate (e.g., [³H]CDP) to its corresponding deoxyribonucleoside diphosphate in the presence and absence of the inhibitor.

Protocol Outline:

-

Enzyme Preparation: Purified or partially purified ribonucleotide reductase is used.

-

Reaction Mixture: A typical reaction mixture contains the enzyme, a ribonucleoside diphosphate substrate (e.g., CDP), a reducing agent (e.g., dithiothreitol), allosteric effectors (e.g., ATP), and varying concentrations of FMdCDP.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.

-

Quenching: The reaction is stopped, typically by the addition of acid.

-

Separation and Quantification: The product (dCDP) is separated from the substrate (CDP) using techniques like HPLC or thin-layer chromatography. The amount of product formed is quantified by scintillation counting of the radiolabel.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition data against the inhibitor concentration.

Caption: Experimental workflow for a ribonucleotide reductase inhibition assay.

DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory effect of this compound triphosphate (FMdCTP) on the activity of DNA polymerases.

Principle: This assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate into a synthetic DNA template-primer by a purified DNA polymerase in the presence of the inhibitor.

Protocol Outline:

-

Enzyme and Substrate: Purified DNA polymerase (e.g., polymerase α, δ, or ε) and a synthetic DNA template-primer are used.

-

Reaction Mixture: The reaction mixture contains the enzyme, the template-primer, a mixture of dNTPs including a radiolabeled one (e.g., [³H]dCTP or [α-³²P]dCTP), and varying concentrations of FMdCTP.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C.

-

Termination: The reaction is stopped by the addition of EDTA or by spotting onto a filter membrane.

-

Quantification: The amount of radiolabeled dNTP incorporated into the DNA is quantified by precipitating the DNA and measuring the radioactivity using a scintillation counter.

-

Data Analysis: The rate of DNA synthesis is determined, and the inhibition constant (Ki) is calculated using kinetic models such as the Michaelis-Menten equation, often through Lineweaver-Burk or Dixon plots.

Caption: Experimental workflow for a DNA polymerase inhibition assay.

Conclusion and Future Directions

This compound exemplifies a powerful class of anticancer agents that exploit the fundamental process of DNA synthesis. Its dual mechanism of action, involving both the depletion of DNA precursors and the direct termination of DNA chain elongation, provides a robust strategy for inducing cancer cell death. While clinical development has faced hurdles, the detailed understanding of its molecular interactions offers a solid foundation for the rational design of next-generation nucleoside analogues with improved therapeutic indices. Key areas for future research include the precise determination of the kinetic parameters of inhibition for various DNA polymerases and a deeper elucidation of the signaling pathways governing this compound-induced cell cycle arrest. Such knowledge will be instrumental in unlocking the full potential of this therapeutic approach.

References

- 1. Kinetic Investigation of the Inhibitory Effect of Gemcitabine on DNA Polymerization Catalyzed by Human Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a novel DNA polymerase activity assay enabling sensitive, quantitative and universal detection of viable microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decitabine induces cell cycle arrest at the G1 phase via p21(WAF1) and the G2/M phase via the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Incorporation of Tezacitabine Triphosphate into DNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tezacitabine (FMdC) is a potent pyrimidine nucleoside analog that has demonstrated significant preclinical and clinical activity against a range of solid tumors. Its cytotoxic effects are primarily attributed to a dual mechanism of action following intracellular phosphorylation. The diphosphate metabolite, this compound-diphosphate (FMdCDP), is a potent inhibitor of ribonucleotide reductase (RNR), an enzyme crucial for the synthesis of deoxynucleoside triphosphates (dNTPs). The triphosphate metabolite, this compound-triphosphate (FMdCTP), acts as a fraudulent substrate for DNA polymerases, leading to its incorporation into the growing DNA strand. This incorporation event is a critical step in the drug's mechanism, resulting in chain termination and the induction of a DNA damage response, ultimately culminating in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core principles governing the incorporation of this compound triphosphate into DNA, including its kinetic parameters, the experimental protocols used for its study, and the downstream cellular consequences.

Mechanism of Action: A Dual Assault on DNA Synthesis

This compound's efficacy stems from its two-pronged attack on the cellular machinery responsible for DNA replication and repair.

-

Inhibition of Ribonucleotide Reductase: Following cellular uptake, this compound is phosphorylated by deoxycytidine kinase to its diphosphate form, FMdCDP. This metabolite acts as an irreversible inhibitor of RNR, leading to a depletion of the intracellular pool of dNTPs, particularly deoxycytidine triphosphate (dCTP). This depletion enhances the competitive advantage of FMdCTP for incorporation into DNA.

-

Incorporation into DNA and Chain Termination: this compound is further phosphorylated to its active triphosphate form, FMdCTP. FMdCTP mimics the natural substrate dCTP and is recognized by DNA polymerases.[1] Upon incorporation into the nascent DNA strand, the presence of the fluorine atoms on the 2' position of the sugar moiety sterically hinders the subsequent addition of the next nucleotide, leading to the termination of DNA chain elongation.[2] This "masked chain termination" is a key feature of its cytotoxic effect.[3]

Quantitative Analysis of this compound Triphosphate Incorporation

Understanding the kinetics of FMdCTP incorporation is crucial for predicting its efficacy and for the rational design of combination therapies. While specific kinetic parameters for this compound triphosphate are not extensively published, studies on similar nucleoside analogs provide a framework for its evaluation.

| Parameter | Description | Expected Trend for this compound Triphosphate |

| Km | Michaelis constant; represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. | The apparent Km value for 5-Aza-2'-deoxycytidine 5'-triphosphate (a related analog) with DNA polymerase alpha was found to be 3.0 µM, which is comparable to the Km of the natural substrate dCTP (2.0 µM).[1] A similar competitive range is expected for this compound triphosphate. |

| kcat (or kpol) | Turnover number; represents the number of substrate molecules converted to product per enzyme molecule per unit of time. | The rate of incorporation (kpol) for nucleoside analogs is generally slower than that for natural dNTPs.[4] |

| Vmax | Maximum rate of the reaction when the enzyme is saturated with the substrate. | The apparent Vmax for 5-Aza-2'-deoxycytidine 5'-triphosphate was slightly lower than that for dCTP.[1] A similar trend is anticipated for this compound triphosphate. |

| kcat/Km | Catalytic efficiency; reflects the overall efficiency of the enzyme in converting substrate to product. | The catalytic efficiency of incorporation for nucleoside analogs is typically lower than that of their natural counterparts.[4] |

Table 1. Key Kinetic Parameters for Nucleoside Analog Incorporation.

Experimental Protocols

A variety of in vitro and cell-based assays are employed to investigate the incorporation of this compound triphosphate into DNA and its subsequent cellular effects.

Primer Extension Assay to Determine Incorporation and Chain Termination

This assay directly visualizes the incorporation of this compound triphosphate and its effect on DNA chain elongation by a DNA polymerase.

Protocol:

-

Primer-Template Annealing: A 5'-radiolabeled (e.g., with 32P) or fluorescently labeled DNA primer is annealed to a complementary synthetic DNA template.

-

Reaction Setup: The annealed primer-template is incubated with a purified DNA polymerase (e.g., DNA polymerase alpha) in a reaction buffer containing a mixture of dNTPs and varying concentrations of this compound triphosphate.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and allowed to proceed for a defined time at the optimal temperature for the polymerase. The reaction is then stopped by the addition of a quench solution (e.g., EDTA and formamide).

-

Gel Electrophoresis: The reaction products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization: The gel is exposed to a phosphor screen or imaged using a fluorescence scanner to visualize the radiolabeled or fluorescently labeled DNA fragments. The presence of shorter DNA fragments in the presence of this compound triphosphate indicates incorporation and chain termination.

Quantification of this compound in Genomic DNA by Mass Spectrometry

This method provides a highly sensitive and specific means to quantify the amount of this compound incorporated into the DNA of treated cells.

Protocol:

-

Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of this compound for a specified duration.

-

Genomic DNA Isolation: Genomic DNA is extracted from the treated cells using a commercial DNA isolation kit, with precautions taken to prevent contamination.[5]

-

DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to individual deoxynucleosides using a combination of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[6][7]

-

Sample Preparation: An internal standard (e.g., stable isotope-labeled this compound) is added to the hydrolyzed DNA samples. The samples are then typically purified by solid-phase extraction.

-

LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amount of incorporated this compound is determined by comparing the peak area of this compound to that of the internal standard and normalizing to the total amount of DNA analyzed (often determined by quantifying a natural deoxynucleoside like deoxyguanosine).[6][8]

Cell-Based Assays to Assess Downstream Effects

These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of this compound concentrations.

-

Incubation: The plate is incubated for a set period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: MTT or XTT reagent is added to each well and incubated to allow for the formation of a colored formazan product by metabolically active cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can then be calculated.[9]

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed.

-

Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[10][11]

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye such as propidium iodide (PI) or DAPI.[12][13]

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting data is analyzed to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined. This compound has been shown to induce a block in the G1 and S phases of the cell cycle.[14]

This method is used to detect the activation of key proteins involved in the apoptotic pathway following this compound-induced DNA damage.

Protocol:

-

Protein Extraction: Cells are treated with this compound, and total protein lysates are prepared.

-

Protein Quantification: The protein concentration of each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for apoptotic markers such as cleaved caspase-3, cleaved caspase-7, and cleaved PARP.[9][10][11][15] Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate. An increase in the levels of cleaved caspases and PARP indicates the induction of apoptosis.[16][17]

Signaling Pathways Activated by this compound-Induced DNA Damage

The incorporation of this compound triphosphate into DNA creates a replication-blocking lesion, which is recognized by the cell's DNA damage response (DDR) machinery. This triggers a signaling cascade that ultimately leads to cell cycle arrest and apoptosis. A key pathway involved in responding to replication stress is the ATR-Chk1 pathway.[12][17][18]

Upon replication fork stalling caused by incorporated this compound, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated.[12][18] ATR then phosphorylates and activates its downstream effector, the checkpoint kinase Chk1.[12][18] Activated Chk1 phosphorylates and inactivates Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[19] This leads to cell cycle arrest, providing time for the cell to attempt DNA repair. If the damage is too extensive, this signaling cascade can ultimately trigger apoptosis.[14] Another hallmark of the DNA damage response is the phosphorylation of the histone variant H2AX to form γH2AX at the sites of DNA damage, which can be detected as nuclear foci.[12][20][21]

Conclusion

The incorporation of this compound triphosphate into DNA is a pivotal event in its anticancer activity. This act of molecular mimicry sabotages the fundamental process of DNA replication, leading to chain termination, the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptotic cell death. A thorough understanding of the kinetics and cellular consequences of this incorporation is essential for optimizing the clinical use of this compound and for the development of novel therapeutic strategies that exploit the vulnerabilities of cancer cells in DNA replication and repair. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of this compound and other nucleoside analogs.

References

- 1. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interference of gemcitabine triphosphate with the measurements of deoxynucleotides using an optimized DNA polymerase elongation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pre-steady State Kinetic Analysis of HIV-1 Reverse Transcriptase for Non-canonical Ribonucleoside Triphosphate Incorporation and DNA Synthesis from Ribonucleoside-containing DNA Template - PMC [pmc.ncbi.nlm.nih.gov]

- 5. structbio.vanderbilt.edu [structbio.vanderbilt.edu]

- 6. Quantification of gemcitabine incorporation into human DNA by LC/MS/MS as a surrogate measure for target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Semantic Scholar [semanticscholar.org]

- 9. Caspase-mediated Cleavage of β-Catenin Precedes Drug-induced Apoptosis in Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of ATR potentiates the cytotoxic effect of gemcitabine on pancreatic cancer cells through enhancement of DNA damage and abrogation of ribonucleotide reductase induction by gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The dynamic processivity of the T4 DNA polymerase during replication - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. DNA Damage Response Pathways and Cell Cycle Checkpoints in Colorectal Cancer: Current Concepts and Future Perspectives for Targeted Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

Tezacitabine's Targeting of Cancer Cell Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tezacitabine ((E)-2'-deoxy-2'-(fluoromethylene)cytidine, FMdC) is a synthetic nucleoside analog that has demonstrated significant preclinical antitumor activity. Its mechanism of action is multifaceted, primarily targeting critical pathways involved in DNA synthesis and cell cycle regulation, leading to cancer cell death. This technical guide provides an in-depth overview of this compound's molecular targets, its impact on cancer cell signaling pathways, and detailed methodologies for key experimental assessments. Quantitative data from various studies are summarized to facilitate comparative analysis.

Introduction

This compound is a deoxycytidine analog characterized by a fluoromethylene group at the 2' position of the ribose sugar. This structural modification confers its unique anticancer properties. Like other nucleoside analogs, this compound requires intracellular phosphorylation to its active diphosphate and triphosphate forms to exert its cytotoxic effects. This guide will delve into the specific molecular interactions and cellular consequences of this compound treatment in cancer cells.

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism of action upon intracellular activation:

-

Inhibition of Ribonucleotide Reductase (RNR): The diphosphorylated form of this compound (FMdC-DP) acts as a potent and irreversible inhibitor of ribonucleotide reductase. RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. By inhibiting RNR, this compound depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), thereby halting DNA replication and inducing S-phase arrest in the cell cycle.

-

DNA Chain Termination: The triphosphorylated form of this compound (FMdC-TP) is recognized by DNA polymerases and is incorporated into the growing DNA strand during replication. The presence of the 2'-fluoromethylene group prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to the termination of DNA chain elongation. This results in DNA fragmentation and the activation of apoptotic pathways.

The combined effect of RNR inhibition and DNA chain termination leads to significant DNA damage, cell cycle arrest, and ultimately, programmed cell death in rapidly proliferating cancer cells.

Signaling Pathways and Cellular Processes Affected

This compound's primary mechanisms of action trigger a cascade of events within cancer cells, impacting several key signaling pathways and cellular processes.

Cell Cycle Regulation

By depleting dNTP pools and causing DNA strand breaks, this compound activates cell cycle checkpoints, primarily at the G1/S and S phases. This leads to a dose-dependent accumulation of cells in the S phase, preventing their progression into mitosis. At higher concentrations or with prolonged exposure, cells may also arrest in the G1 phase.

dot

Caption: this compound's impact on the cell cycle.

Apoptosis Induction

The accumulation of DNA damage and the stalling of replication forks are potent inducers of apoptosis. This compound-induced apoptosis is characterized by the activation of caspase cascades, leading to the cleavage of key cellular substrates and the orderly dismantling of the cell. The appearance of a sub-G1 peak in cell cycle analysis is a hallmark of apoptotic cell death.

dot

Caption: Apoptosis induction by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| WiDr | Colon Cancer | MTT | 79 ± 0.1 | [1] |

| WiDr | Colon Cancer | MTT (with Pentoxifylline) | 31.2 ± 2.1 | [1] |

| ML-1 | Myeloid Leukemia | MTT | ~10 | [2] |

| HL-60 | Promyelocytic Leukemia | MTT | ~30 | [2] |

Table 2: Effect of this compound (10 nM) on Cell Cycle Distribution

| Cell Line | Treatment Time (hours) | % G1 | % S | % G2/M | % Sub-G1 (Apoptosis) | Reference |

| HL-60 | 0 | 45 | 40 | 15 | <5 | [2] |

| 24 | 25 | 60 | 15 | <5 | [2] | |

| 48 | 15 | 35 | <5 | ~50 | [2] | |

| ML-1 | 0 | 45 | 40 | 15 | <5 | [2] |

| 12 | 55 | 35 | 10 | <5 | [2] | |

| 24 | 40 | 25 | 5 | ~30 | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Ribonucleotide Reductase (RNR) Activity Assay (Adapted from LC-MS/MS Method)

This protocol is adapted from a general method for measuring RNR activity and can be used to assess the inhibitory effect of this compound diphosphate.

Objective: To quantify the enzymatic activity of RNR in the presence and absence of this compound diphosphate by measuring the conversion of a ribonucleotide substrate to a deoxyribonucleotide product using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Purified RNR enzyme (human recombinant)

-

Ribonucleotide substrate (e.g., CDP)

-

This compound diphosphate (FMdC-DP)

-

Reaction buffer (e.g., HEPES buffer containing ATP, MgCl2, and a reducing agent like DTT)

-

Quenching solution (e.g., ice-cold methanol)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the RNR enzyme, reaction buffer, and the ribonucleotide substrate in a microcentrifuge tube.

-

Inhibitor Addition: For the experimental group, add varying concentrations of this compound diphosphate to the reaction mixture. For the control group, add an equivalent volume of buffer.

-

Initiation and Incubation: Initiate the enzymatic reaction by adding the reducing agent. Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol.

-

Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. Collect the supernatant containing the nucleotide mixture.

-

LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Use a suitable chromatography column to separate the ribonucleotide substrate from the deoxyribonucleotide product. Quantify the amount of product formed using mass spectrometry.

-

Data Analysis: Calculate the percentage of RNR inhibition by comparing the amount of product formed in the presence of this compound diphosphate to the amount formed in the control group.

dot```dot digraph "RNR_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Ribonucleotide Reductase (RNR) Activity Assay Workflow", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Start [label="Prepare Reaction Mix\n(RNR, Buffer, Substrate)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Inhibitor [label="Add this compound-DP\n(or Buffer Control)"]; Incubate [label="Initiate & Incubate\n(37°C)"]; Quench [label="Quench Reaction\n(Cold Methanol)"]; Centrifuge [label="Centrifuge & Collect Supernatant"]; Analyze [label="LC-MS/MS Analysis"]; Data [label="Calculate % Inhibition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Add_Inhibitor; Add_Inhibitor -> Incubate; Incubate -> Quench; Quench -> Centrifuge; Centrifuge -> Analyze; Analyze -> Data; }

Caption: Workflow for DNA incorporation assay.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify the sub-G1 population (apoptotic cells) following this compound treatment.

Materials:

-

Cancer cell line

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound for desired time points. Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the percentage of early and late apoptotic cells, as well as necrotic cells, following this compound treatment.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells immediately on a flow cytometer.

-

Data Analysis: Differentiate cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Conclusion

This compound is a promising anticancer agent with a well-defined dual mechanism of action that targets fundamental cellular processes of DNA synthesis and replication. Its ability to inhibit ribonucleotide reductase and induce DNA chain termination leads to cell cycle arrest and apoptosis in cancer cells. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar nucleoside analogs. Further research focusing on combination therapies and the identification of predictive biomarkers will be crucial in advancing this compound towards clinical application.

References

- 1. Decitabine, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative determination of decitabine incorporation into DNA and its effect on mutation rates in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Tezacitabine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tezacitabine ((E)-2'-deoxy-2'-(fluoromethylene)cytidine; FMdC) is a novel pyrimidine nucleoside analog that has demonstrated potent antiproliferative and antitumor activities in preclinical and clinical studies. As a prodrug, it requires intracellular phosphorylation to exert its cytotoxic effects. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from clinical and preclinical investigations. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of anticancer therapies.

Pharmacokinetics

This compound is administered intravenously and undergoes rapid distribution and metabolism. Its pharmacokinetic profile has been characterized in Phase I clinical trials, revealing a linear relationship with dose and a relatively short half-life.

Clinical Pharmacokinetics

A Phase I study involving seventy patients with refractory solid tumors provided key insights into the clinical pharmacokinetics of this compound. The drug was administered via intravenous infusion over 30 minutes in various dosing schedules. The terminal half-life of this compound was determined to be between 3 to 4 hours.[1] Pharmacokinetic parameters were not significantly affected by different dosing schedules, and there was no evidence of drug accumulation with multiple doses. Following administration, approximately 23% of the this compound dose is recovered as unchanged drug in the urine.[1] The primary metabolite identified is the uridine analogue (FMdU), which results from the deamination of this compound.[1]

Table 1: Summary of Clinical Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Terminal Half-life (t½) | 3 - 4 hours | [1] |

| Urinary Excretion (unchanged drug) | 23% | [1] |

| Primary Metabolite | (E)-2'-deoxy-2'-(fluoromethylene)uridine (FMdU) | [1] |

Pharmacokinetic data such as Cmax and AUC are presented graphically in the source material and have not been extracted into tabular format here.

Pharmacodynamics

The anticancer activity of this compound stems from its dual mechanism of action, which disrupts DNA synthesis and repair, ultimately leading to apoptotic cell death.

Mechanism of Action

Upon cellular uptake, this compound is phosphorylated by intracellular kinases to its active diphosphate (FMdCDP) and triphosphate (FMdCTP) forms.

-

Inhibition of Ribonucleotide Reductase: this compound diphosphate (FMdCDP) acts as a potent and irreversible inhibitor of ribonucleotide reductase (RNR).[1] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. By inhibiting RNR, this compound depletes the intracellular pool of deoxyribonucleotides, thereby halting DNA replication.

-

Incorporation into DNA: this compound triphosphate (FMdCTP) is incorporated into the growing DNA strand during replication. This incorporation leads to "masked chain termination," where after the insertion of the this compound nucleotide, only one more deoxynucleotide can be added before DNA polymerase is unable to proceed. This results in the formation of DNA strand breaks.

The combined effect of RNR inhibition and DNA chain termination leads to the induction of apoptosis.

Cell Cycle Effects

This compound has been shown to induce cell cycle arrest, primarily in the G1 and S phases. The blockage at the G1/S transition is a direct consequence of the depletion of the deoxyribonucleotide pool due to ribonucleotide reductase inhibition, which prevents cells from initiating DNA replication. The S-phase arrest is attributed to the incorporation of this compound into DNA, leading to the activation of intra-S-phase checkpoints in response to DNA damage.

Induction of Apoptosis

The accumulation of DNA strand breaks and the stalling of replication forks triggered by this compound activate the intrinsic pathway of apoptosis. This process is mediated by the activation of a cascade of caspases, with caspase-3 and caspase-7 playing a central role as executioner caspases. Activated caspase-3 and -7 are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Antitumor Activity

Preclinical studies have demonstrated the antitumor activity of this compound in a variety of human tumor xenograft models. Clinical activity has also been observed in Phase I and II trials in patients with advanced solid tumors, including those of esophageal and gastrointestinal origin.[2] A Phase I dose-escalation trial of this compound in combination with 5-fluorouracil (5-FU) in patients with advanced solid tumors established a maximum tolerated dose of 200 mg/m² for this compound when administered with 200 mg/m²/day of continuous infusion 5-FU.[2] In this study, partial responses or disease stabilization were observed in 55% of assessable patients.[2]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.

Pharmacokinetic Analysis

-

Sample Collection: Blood samples are collected from patients at multiple time points following intravenous infusion of this compound.

-

Sample Processing: Plasma is separated by centrifugation and stored at -70°C until analysis.

-

Analytical Method: Plasma concentrations of this compound and its primary metabolite, FMdU, are determined using a validated high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and clearance, are calculated from the plasma concentration-time data using non-compartmental analysis.

Cell Cycle Analysis

-

Cell Culture and Treatment: Cancer cell lines are cultured under standard conditions and treated with varying concentrations of this compound for specified durations.

-

Cell Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membrane.[3]

-

DNA Staining: Fixed cells are washed and stained with a DNA-intercalating fluorescent dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.[3][4]

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.

-

Data Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their DNA content using cell cycle analysis software.[5]

Apoptosis (DNA Fragmentation) Assay

-

Cell Culture and Treatment: Cells are treated with this compound to induce apoptosis.

-

DNA Extraction: Both adherent and floating cells are collected and lysed. Low molecular weight DNA is selectively extracted.

-

Agarose Gel Electrophoresis: The extracted DNA is separated by size on an agarose gel.[6]

-

Visualization: DNA fragments are visualized by staining with an intercalating dye (e.g., ethidium bromide) and viewed under UV light.

-

Interpretation: The presence of a "ladder" of DNA fragments, representing multiples of internucleosomal DNA cleavage (approximately 180-200 base pairs), is indicative of apoptosis.[6]

Conclusion

This compound is a promising anticancer agent with a well-defined dual mechanism of action that targets fundamental processes of DNA synthesis and integrity. Its pharmacokinetic profile is characterized by a short half-life and linear kinetics. The pharmacodynamic effects of this compound, including ribonucleotide reductase inhibition, DNA incorporation, cell cycle arrest, and induction of apoptosis, provide a strong rationale for its clinical development. Further investigation into its efficacy in combination with other chemotherapeutic agents and the identification of predictive biomarkers will be crucial for optimizing its therapeutic potential. This guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic properties of this compound to support ongoing and future research in oncology drug development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Phase I dose-escalation study of this compound in combination with 5-fluorouracil in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer.wisc.edu [cancer.wisc.edu]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]

Tezacitabine Metabolites and Their Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tezacitabine ((E)-2'-deoxy-2'-(fluoromethylene)cytidine) is a synthetic nucleoside analogue with demonstrated potent antiproliferative and antitumor activities. As a prodrug, its pharmacological effects are contingent upon intracellular metabolic activation. This technical guide provides a comprehensive overview of the metabolism of this compound, focusing on the generation of its active diphosphate and triphosphate metabolites and their respective mechanisms of action. Due to the limited availability of specific quantitative data for this compound's metabolites in publicly accessible literature, this guide incorporates illustrative quantitative data and detailed experimental protocols for the closely related and well-characterized nucleoside analogue, gemcitabine, to provide a representative understanding of the methodologies and potential activity profiles.

Introduction

This compound is a promising chemotherapeutic agent that exerts its cytotoxic effects through a dual mechanism of action, targeting critical cellular processes involved in DNA synthesis and replication. Its activity is dependent on its intracellular conversion into phosphorylated metabolites that act as potent inhibitors of key enzymes. This guide delves into the metabolic pathway of this compound, the functional roles of its active metabolites, and the experimental approaches used to characterize their activity.

Metabolic Activation of this compound

This compound, like many nucleoside analogues, requires intracellular phosphorylation to become pharmacologically active. This process is initiated by the action of cellular kinases.

Phosphorylation Cascade

The metabolic activation of this compound proceeds through a sequential phosphorylation cascade, catalyzed by intracellular nucleoside and nucleotide kinases.

Figure 1: Metabolic phosphorylation pathway of this compound.

Activity of this compound Metabolites

The antiproliferative effects of this compound are mediated by its diphosphate and triphosphate metabolites, which target distinct cellular components.

This compound Diphosphate: Inhibition of Ribonucleotide Reductase

This compound diphosphate is a potent, irreversible inhibitor of ribonucleotide reductase (RNR)[1]. RNR is a critical enzyme responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the rate-limiting step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs) required for DNA replication and repair[1]. By inhibiting RNR, this compound diphosphate depletes the intracellular pool of dNTPs, thereby halting DNA synthesis.

This compound Triphosphate: DNA Chain Termination

This compound triphosphate acts as a fraudulent substrate for DNA polymerases and is incorporated into the growing DNA strand during replication[1]. The presence of the 2'-(fluoromethylene) group on the sugar moiety prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to the termination of DNA chain elongation[1].

Figure 2: Dual mechanism of action of this compound metabolites.

Quantitative Activity of Metabolites

| Metabolite | Target | Parameter | Value (Gemcitabine) | Reference |

| Gemcitabine Diphosphate | Ribonucleotide Reductase | IC50 | ~1 µM | [2] |

| Gemcitabine Triphosphate | DNA Polymerase α | Ki | ~1.3 µM | [2] |

| DNA Polymerase ε | Ki | ~3.0 µM | [2] |

Table 1: Representative quantitative activity of gemcitabine metabolites. Note: These values are for gemcitabine and are intended to be illustrative of the potential activity range for this compound metabolites.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of this compound's metabolites. The following sections outline representative methodologies, again drawing from established protocols for gemcitabine where specific this compound methods are not available.

Intracellular Phosphorylation Assay

Objective: To quantify the intracellular formation of this compound monophosphate, diphosphate, and triphosphate.

Figure 3: Workflow for intracellular phosphorylation assay.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., HCT116, A549) to mid-log phase.

-

Drug Incubation: Incubate the cells with varying concentrations of radiolabeled this compound (e.g., [3H]-Tezacitabine) for different time points.

-

Metabolite Extraction: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable extraction buffer (e.g., 60% methanol).

-

HPLC Analysis: Separate the parent drug and its phosphorylated metabolites from the cell extracts using a strong anion exchange (SAX) high-performance liquid chromatography (HPLC) column.

-

Quantification: Quantify the amount of each metabolite by collecting fractions from the HPLC and measuring radioactivity using a liquid scintillation counter.

Ribonucleotide Reductase (RNR) Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of this compound diphosphate on RNR activity.

Methodology:

-

Enzyme Preparation: Purify recombinant human RNR or use cell lysates containing RNR activity.

-

Reaction Mixture: Prepare a reaction mixture containing the RNR enzyme, its substrate (e.g., [3H]-CDP), allosteric effectors (e.g., ATP), and a reducing agent (e.g., dithiothreitol).

-

Inhibitor Addition: Add varying concentrations of this compound diphosphate to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a defined period.

-

Product Separation: Stop the reaction and separate the product ([3H]-dCDP) from the substrate using an appropriate method, such as thin-layer chromatography (TLC) or HPLC.

-

Data Analysis: Quantify the amount of product formed and calculate the percentage of inhibition at each inhibitor concentration to determine the IC50 value.

DNA Polymerase Incorporation and Chain Termination Assay

Objective: To evaluate the efficiency of incorporation of this compound triphosphate by DNA polymerases and its effect on DNA chain elongation.

Methodology:

-

Primer-Template Preparation: Design and anneal a fluorescently labeled DNA primer to a complementary DNA template.

-

Polymerase Reaction: Set up a reaction containing the primer-template duplex, a purified DNA polymerase (e.g., DNA polymerase α), dNTPs, and varying concentrations of this compound triphosphate.

-

Incubation and Termination: Incubate the reaction at 37°C and terminate it at different time points by adding a stop solution (e.g., formamide with EDTA).

-

Gel Electrophoresis: Separate the DNA products by denaturing polyacrylamide gel electrophoresis.

-

Visualization and Analysis: Visualize the DNA fragments using a fluorescence scanner. The efficiency of incorporation and the extent of chain termination can be determined by analyzing the band intensities of the full-length and terminated products.

Conclusion

This compound is a prodrug that undergoes intracellular phosphorylation to yield its active diphosphate and triphosphate metabolites. These metabolites exert a potent antitumor effect through a dual mechanism involving the inhibition of ribonucleotide reductase and the termination of DNA chain elongation. While specific quantitative data for this compound metabolites remain limited in the public domain, the methodologies and representative data from the closely related analogue, gemcitabine, provide a robust framework for understanding and further investigating the pharmacological profile of this promising anticancer agent. Further research is warranted to precisely quantify the activity of this compound's metabolites and to fully elucidate their clinical potential.

References

An In-depth Technical Guide on the In Vivo Antitumor Activity of Tezacitabine

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tezacitabine, also known as (E)-2'-deoxy-2'-(fluoromethylene)cytidine (FMdC), is a novel deoxycytidine nucleoside analogue that has demonstrated potent antitumor activity in preclinical studies.[1] Its unique dual mechanism of action, targeting both ribonucleotide reductase (RNR) and DNA replication, distinguishes it from other antimetabolites. This document provides a comprehensive technical overview of the in vivo antitumor efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical xenograft models, and outlining representative experimental protocols. The synergistic potential of this compound in combination with other chemotherapeutic agents, particularly fluoropyrimidines, is also explored.

Mechanism of Action

This compound exerts its antitumor effects through a dual-action mechanism that is initiated following its intracellular phosphorylation by cellular kinases.[2]

-

Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite of this compound (FMdC-DP) acts as an irreversible inhibitor of ribonucleotide reductase (RNR).[2] RNR is a critical enzyme responsible for the conversion of ribonucleoside diphosphates to their deoxyribonucleoside counterparts, which are essential precursors for DNA synthesis.[2] By inhibiting RNR, this compound depletes the pool of deoxyribonucleotides, thereby halting DNA synthesis and inducing apoptosis in tumor cells.[2] This enzyme is often overexpressed in various tumor types, making it a key therapeutic target.[2]

-

DNA Chain Termination: The triphosphate metabolite of this compound (FMdC-TP) functions as a substrate for DNA polymerase.[2] Its incorporation into the growing DNA strand during replication or repair leads to DNA chain termination, further compromising the integrity and synthesis of DNA.[2]

An important characteristic of this compound is its relative resistance to metabolic deactivation by cytidine deaminase, an enzyme that rapidly catabolizes other cytidine analogues.[2]

In Vivo Antitumor Activity

Preclinical in vivo studies have been conducted to evaluate the antitumor efficacy of this compound, both as a monotherapy and in combination with other agents, across various human tumor xenograft models.

Monotherapy Studies

This compound has demonstrated potent single-agent activity in several human tumor models. Studies have focused on correlating its antitumor effect with its primary mechanism of RNR inhibition.

| Cancer Model | Cell Line | Drug Administration | Key Outcome | Reference |

| Human Lung Carcinoma | LX-1 | 15 mg/kg (i.v.) or 30 mg/kg (p.o.) | Demonstrated strong and prolonged inhibition of RNR activity, contributing to its potent antitumor efficacy. | [1] |

| Human Cervical Carcinoma | HeLa S3 | 250 mg/kg | Showed continuous inhibition of RNR activity for up to 72 hours post-administration. | [1] |

Combination Therapy Studies

The efficacy of this compound has been significantly enhanced when used in sequential combination with fluoropyrimidines like 5-fluorouracil (5-FU) and its oral prodrug, Capecitabine. The interaction is highly schedule-dependent.[3]

Synergy with Capecitabine: A key finding is that this compound elevates the activity of thymidine phosphorylase (TP), the enzyme required to convert the capecitabine prodrug into its active form, 5-FU, within the tumor.[1] This enzymatic upregulation provides a mechanistic basis for the enhanced antitumor activity observed in combination regimens.[1]

References

Methodological & Application

Tezacitabine In Vitro Cell Culture Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of Tezacitabine (also known as FMdC), a potent nucleoside analogue with established antineoplastic properties. This document details its mechanism of action, summarizes its cytotoxic effects on various cancer cell lines, and provides detailed protocols for key in vitro assays.

Mechanism of Action

This compound is a synthetic pyrimidine nucleoside analogue that exerts its cytotoxic effects through a dual mechanism of action following intracellular phosphorylation. Cellular kinases convert this compound into its active diphosphate and triphosphate metabolites.

-

Inhibition of Ribonucleotide Reductase (RNR) : this compound diphosphate binds to and irreversibly inhibits the enzyme ribonucleotide reductase (RNR). RNR is crucial for the conversion of ribonucleoside 5'-diphosphates to deoxyribonucleoside 5'-diphosphates, which are essential for DNA synthesis and repair. Inhibition of RNR leads to a depletion of the deoxyribonucleotide pool, thereby halting DNA replication.

-

DNA Chain Termination : this compound triphosphate acts as a fraudulent substrate for DNA polymerase and is incorporated into the growing DNA strand. This incorporation leads to the termination of DNA chain elongation, further disrupting DNA synthesis and integrity.

The culmination of these actions is the induction of cell cycle arrest, primarily at the G1/S phase boundary and within the S phase, ultimately leading to programmed cell death (apoptosis).

Caption: Mechanism of action of this compound.

Data Presentation: In Vitro Cytotoxicity of this compound

This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range, although sensitivity can vary between cell lines.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |

| ML-1 | Acute Myeloid Leukemia | 72 | 3.5[1] |

| HL-60 | Acute Promyelocytic Leukemia | 72 | 10.4[1] |

| WiDr | Colon Carcinoma | Not Specified | 79[2] |

| WiDr + Pentoxifylline | Colon Carcinoma | Not Specified | 31.2[2] |

| Various Murine & Human | Various Solid Tumors | Not Specified | 10 - 90[3] |

Experimental Protocols

The following are detailed protocols for assessing the in vitro effects of this compound on cancer cell lines.

Cell Proliferation and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

Caption: Workflow for MTT-based cytotoxicity assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control. A typical concentration range to start with is 0.1 nM to 1 µM.

-

Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Solubilization: Aspirate the medium containing MTT and add 150 µL of the solubilizing solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the long-term effects of this compound on the ability of single cells to form colonies.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates and allow them to attach overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 24 to 48 hours.

-

Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form. The medium can be changed every 3-4 days.

-

Fixation and Staining: Once colonies are visible (typically >50 cells), wash the wells with PBS, fix the colonies with the fixation solution for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies in each well.

-

Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 10-100 nM) for 24 to 48 hours.[1]

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay quantifies the induction of apoptosis by this compound.

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-72 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1x Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

References

Tezacitabine Application Notes: Stock Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Tezacitabine stock solutions for research purposes. The following information is compiled from material safety data sheets and best practices for handling cytotoxic nucleoside analogues.

Safety Precautions and Handling

This compound is a cytotoxic agent and should be handled with appropriate safety measures to minimize exposure.[1]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., double chemotherapy gloves) when handling this compound powder and solutions.[2][3]

-

Ventilation: Handle solid this compound and prepare stock solutions in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of dust or aerosols.[2]

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., diatomite), decontaminate the surface with alcohol, and dispose of all contaminated materials as hazardous waste.[2]

-

Disposal: Dispose of all waste, including empty vials, pipette tips, and contaminated PPE, in accordance with local, state, and federal regulations for hazardous chemical waste.[2][3][4]

This compound Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂FN₃O₄ |

| Molecular Weight | 257.22 g/mol |

| Appearance | Solid powder |

Stock Solution Preparation

Due to the lack of specific published solubility data for this compound, the following protocols are based on common practices for nucleoside analogues and related compounds. It is recommended to perform small-scale solubility tests before preparing a large volume of stock solution.

Primary Recommended Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a common solvent for dissolving a wide range of organic molecules for in vitro studies.

Table 1: Recommended Starting Concentrations for this compound Stock Solutions in DMSO

| Concentration (mM) | Concentration (mg/mL) |

| 10 | 2.57 |

| 20 | 5.14 |

| 50 | 12.86 |

Note: The final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v) to avoid cytotoxicity, with some primary cell lines requiring concentrations as low as 0.1%.[5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.57 mg of this compound.

-

Dissolution: Aseptically add the appropriate volume of sterile-filtered DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution gently until the this compound is completely dissolved. If necessary, sonication in a water bath for a few minutes can aid dissolution.

-

Sterilization: Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected vial (e.g., an amber vial).

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and store at -80°C.[2]

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

Table 2: Storage Recommendations for this compound

| Form | Storage Temperature | Recommended Duration |

| Solid Powder | -20°C | Refer to manufacturer's expiry date |

| DMSO Stock Solution | -80°C | Up to 6 months (minimize freeze-thaw) |

| Aqueous Working Solutions | 2-8°C | Use immediately; do not store |

Disclaimer: Specific stability data for this compound in solution is not widely available. The recommendation for storage at -80°C is based on the Material Safety Data Sheet.[2] For critical applications, it is advised to perform in-house stability studies.

Experimental Workflows and Signaling Pathways

Diagram 1: this compound Stock Solution Preparation Workflow

Caption: Workflow for preparing a sterile this compound stock solution.

Diagram 2: this compound's Mechanism of Action Signaling Pathway

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Application Notes and Protocols for Determining the Cell Viability of Tezacitabine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tezacitabine, a synthetic pyrimidine nucleoside analog, is a potent antineoplastic agent. Its mechanism of action is twofold: the diphosphate metabolite of this compound irreversibly inhibits ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis, while the triphosphate metabolite gets incorporated into the DNA strand, leading to chain termination and apoptosis.[1][2] This dual mechanism makes this compound an interesting candidate for cancer therapy. These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a colorimetric MTT assay.

Data Presentation

The following table summarizes the reported 50% inhibitory concentration (IC50) of this compound in a human colon cancer cell line. This data is crucial for designing experiments that aim to elucidate the drug's mechanism of action and for comparative studies with other chemotherapeutic agents.

| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Reference |

| WiDr | Colon Cancer | 79 ± 0.1 | MTT | [3] |

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is designed to determine the IC50 value of this compound in adherent cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

This compound

-

Target cancer cell line (e.g., WiDr)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan crystals.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-